4-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 287.79 g/mol. It is classified as a piperidine derivative and is primarily used in scientific research, particularly in studies related to pharmacology and medicinal chemistry. The compound is known for its potential applications in the development of therapeutic agents due to its structural features that may influence biological activity.
The compound is cataloged under the CAS number 1220036-75-8 and has been referenced in various chemical databases, including VWR and AK Scientific. It falls under the classification of organic compounds, specifically as an ether due to the presence of an ether functional group derived from the 3,5-dimethoxybenzyl moiety attached to the piperidine ring .
The synthesis of 4-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride typically involves several steps:
Specific reaction conditions such as temperature, solvent choice, and reaction time can vary based on the desired yield and purity. Common solvents used include dichloromethane or ethanol, while catalysts may be employed to facilitate the etherification process.
The molecular structure of 4-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride features a piperidine ring substituted at the fourth position with a 3,5-dimethoxybenzyl ether group. The presence of methoxy groups on the benzyl ring contributes to its lipophilicity and potential biological activity.
The compound can undergo various chemical reactions typical for ethers and amines:
Reactions are often performed under controlled conditions to prevent degradation or unwanted side reactions. Monitoring techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are commonly employed.
The mechanism of action for 4-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride is not fully elucidated but is believed to involve interactions with neurotransmitter systems in the central nervous system. Its structural similarity to other piperidine derivatives suggests potential activity at various receptor sites, including dopamine and serotonin receptors.
Research indicates that compounds with similar structures may exhibit modulatory effects on neurotransmission, which could lead to implications in treating mood disorders or neurodegenerative diseases.
4-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride has several scientific uses:
The formation of the benzyl-piperidine ether linkage is typically achieved via Williamson ether synthesis, employing 4-hydroxypiperidine and 3,5-dimethoxybenzyl halides under basic conditions. Sodium hydride (NaH) in anhydrous THF or DMF is the most common base for deprotonation of the piperidine hydroxyl group, facilitating nucleophilic attack on the benzyl halide (typically chloride or bromide) [2] [9]. Alternative bases include cesium carbonate (Cs₂CO₃), which offers milder conditions suitable for acid-sensitive substrates, and potassium carbonate (K₂CO₃) with phase-transfer catalysts for biphasic systems [9].
A critical advancement involves the use of benzyl trichloroacetimidate reagents under acidic catalysis (e.g., triflic acid), enabling ether formation without strong base exposure. This method achieves yields >85% and demonstrates exceptional functional group tolerance, particularly for N-protected piperidine precursors [9]. Recent protocols utilize 2-benzyloxy-1-methylpyridinium triflate as a bench-stable benzylating agent, facilitating etherification under neutral conditions at 60-80°C with yields consistently exceeding 90% [9].
Table 1: Comparative Etherification Methods for Piperidine-Benzyloxy Linkage
Method | Conditions | Yield (%) | Key Advantages |
---|---|---|---|
NaH/THF | 0°C to RT, 2-12 hr | 65-78 | High reactivity |
Cs₂CO₃/DMF | 80°C, 4-8 hr | 72-85 | Mild, compatible with N-H piperidines |
Trichloroacetimidate/TfOH | RT, 1-2 hr, CH₂Cl₂ | 82-91 | Acid-tolerant substrates |
Pyridinium triflate | 60°C, 3-6 hr, no base | 88-94 | Neutral conditions, high purity |
The commercial availability of 4-hydroxypiperidine hydrochloride (e.g., Sigma-Aldrich BBO000448) enables direct access to this key intermediate, though N-protection (Boc, Cbz) is often required before etherification to prevent quaternary ammonium salt formation [3].
Regioselective modification of the piperidine ring focuses primarily on C4-oxygen functionalization while preserving the nitrogen for salt formation. A significant challenge lies in differentiating between the C3 and C4 positions due to their similar electronic environments. Key strategies include:
The electron-donating 3,5-dimethoxybenzyl group significantly influences chemoselectivity in downstream reactions. Sonocatalytic oxidation studies demonstrate that dimethoxybenzyl-protected alcohols exhibit 3-5 fold slower oxidation rates compared to unsubstituted benzyl analogs due to steric shielding of the benzylic position [5]. This property enables selective oxidation of other alcohol groups in polyfunctional molecules without cleaving the dimethoxybenzyl-piperidine linkage.
Table 2: Regioselective Protection Strategies for Piperidine Derivatives
Strategy | Conditions | Selectivity (C4:C3) | Application Scope |
---|---|---|---|
LDA/Boc-directed | THF, -78°C, 30 min | 20:1 | Electrophilic alkylation |
Enzymatic acetylation | Vinyl acetate, RT, 24 hr | Enantiomeric (ee>98%) | Chiral piperidine synthesis |
TBDMS protection | TBDMSCl, imidazole, DMF, RT | >50:1 | N-functionalization priority |
Conversion of the free base to hydrochloride salt significantly enhances crystallinity, stability, and aqueous solubility. The hydrochloride formation protocol involves treating the piperidine free base (typically in diethyl ether or IPA) with 1.0-1.2 equivalents of hydrochloric acid (concentrated or as 4M solution in dioxane) at 0-5°C [1] [2]. Crystallization from ethanol/diethyl ether mixtures provides the hydrochloride salt in >95% purity with melting points consistently 230-235°C (dec).
Comparative studies with oxalate salts reveal critical differences:
The pKa matching principle is crucial for salt selection: Piperidine nitrogen (pKa ~10.5) forms stable salts with strong acids (HCl pKa = -7; oxalic acid pKa1 = 1.3). Hydrochloride provides superior counterion volatility during lyophilization and generates biologically benign byproducts compared to oxalate's metabolic complexities [1].
Table 3: Physicochemical Comparison of Salt Forms
Property | Hydrochloride | Oxalate |
---|---|---|
Melting point (°C) | 230-235 (dec) | 178-182 (dec) |
Solubility (mg/mL H₂O) | 42 ± 3 | 28 ± 2 |
Hygroscopicity (% Δw 24h) | 3.2 | 10.7 |
Chromatographic mobility (Rf) | 0.32 (SiO₂; MeOH:NH₄OH 9:1) | 0.15 (same system) |
Palladium-catalyzed methodologies enable direct C-C bond formation between piperidine and dimethoxybenzyl units. The Suzuki-Miyaura coupling of 4-(pinacolboronato)piperidine with 3,5-dimethoxybenzyl halides employs PdCl₂(dppf) (1-3 mol%) with K₂CO₃ in aqueous DMF (80°C, 6 hr), achieving 75-88% yields [4] [8]. Catalyst optimization studies reveal that dppf ligands (1,1'-bis(diphenylphosphino)ferrocene) suppress protodeboronation side reactions (<5%) compared to triphenylphosphine systems (>15% side products) [4].
Alternative catalytic approaches include:
Notably, ruthenium catalysts (e.g., RuCl₃/Aliquat 336) facilitate selective deprotection of non-dimethoxybenzylated analogs in the presence of acid-sensitive functional groups, highlighting the stability imparted by the 3,5-dimethoxy substitution [8].
Solid-phase synthesis enables rapid generation of piperidine derivative libraries via Wang resin-linked intermediates. The sequence involves:
Critical advancements include:
Throughput analysis demonstrates that solid-phase approaches generate compound libraries 3-5 times faster than solution-phase methods, with typical cycle times of 6-8 hr per derivative versus 24-48 hr for conventional synthesis [8].
Table 4: Solid-Phase Synthesis Performance Metrics
Resin Type | Loading (mmol/g) | Coupling Efficiency (%) | Cleavage Purity (%) |
---|---|---|---|
Wang (hydroxyl) | 0.8-1.2 | 85-90 | 80-85 |
Rink amide | 0.6-0.8 | 92-95 | 88-92 |
Merrifield (chloride) | 1.0-1.3 | 75-80 | 70-78 |
Safety-catch sulfonamide | 0.5-0.7 | 90-93 | 90-95 |
Comprehensive Compound Index
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: